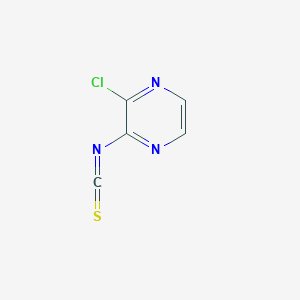
2-Chloro-3-isothiocyanatopyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-isothiocyanatopyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are nitrogen-containing heterocycles that are widely used in various fields due to their unique chemical properties. The presence of both chloro and isothiocyanato groups in the pyrazine ring makes this compound particularly interesting for synthetic and application purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloropyrazine with thiophosgene or a similar reagent to introduce the isothiocyanato group . The reaction is usually carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 2-Chloro-3-isothiocyanatopyrazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-isothiocyanatopyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles like amines to form thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used reagents.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reactions.
Major Products Formed
Thiourea Derivatives: Formed by the addition of amines to the isothiocyanato group.
Substituted Pyrazines: Formed by the substitution of the chloro group with various nucleophiles.
Applications De Recherche Scientifique
2-Chloro-3-isothiocyanatopyrazine has several applications in scientific research:
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-isothiocyanatopyrazine involves its interaction with specific molecular targets. The isothiocyanato group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-aminopyrazine: Similar structure but with an amino group instead of an isothiocyanato group.
2-Chloro-3-hydrazinopyrazine: Contains a hydrazino group, which imparts different chemical reactivity and biological properties.
Uniqueness
2-Chloro-3-isothiocyanatopyrazine is unique due to the presence of both chloro and isothiocyanato groups, which provide distinct reactivity and potential applications. The isothiocyanato group, in particular, allows for the formation of thiourea derivatives, which are valuable in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C5H2ClN3S |
|---|---|
Poids moléculaire |
171.61 g/mol |
Nom IUPAC |
2-chloro-3-isothiocyanatopyrazine |
InChI |
InChI=1S/C5H2ClN3S/c6-4-5(9-3-10)8-2-1-7-4/h1-2H |
Clé InChI |
KCDDIAHEHZIJIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)N=C=S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


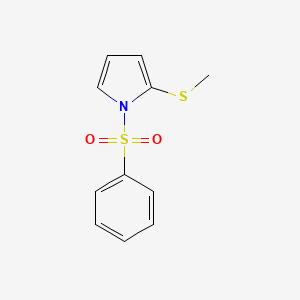
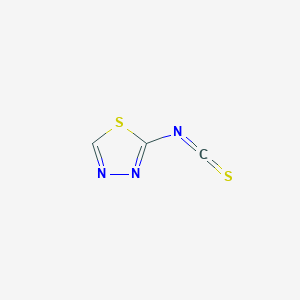

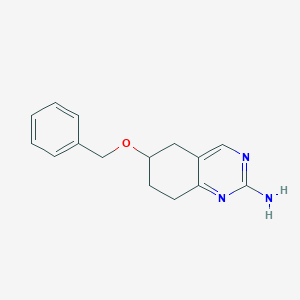
![5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699959.png)
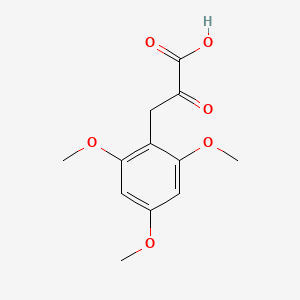


![2-[2-(Chloromethoxy)ethyl]thiophene](/img/structure/B13699990.png)
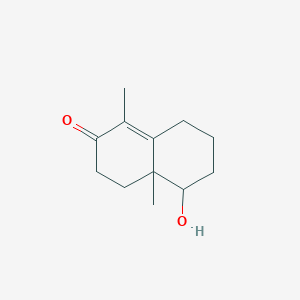

![Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13700003.png)


